2-Amino-6-ureidohexanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group and a ureido group attached to a hexanoic acid backbone. This compound has garnered attention in scientific research due to its potential applications in various fields, including biochemistry and medicinal chemistry.
The synthesis of 2-Amino-6-ureidohexanoic acid typically involves several key steps:
The synthesis process may be optimized for higher yields and purity, often incorporating automated synthesis techniques. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes.
The molecular structure of 2-Amino-6-ureidohexanoic acid features a hexanoic acid backbone with an amino group at one end and a ureido group at the sixth carbon position. The structural representation can be summarized as follows:
2-Amino-6-ureidohexanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Amino-6-ureidohexanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The ureido group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the benzyloxycarbonyl group serves as a protective moiety that can modulate reactivity during synthesis and biological interactions .
2-Amino-6-ureidohexanoic acid has several scientific applications:
This compound represents an important tool in both academic research and industrial applications due to its versatile chemical properties and potential biological activities.
2-Amino-6-ureidohexanoic acid represents a structurally specialized non-proteinogenic amino acid characterized by a ureido group appended to its ε-carbon backbone. This modification confers distinctive biochemical properties, enabling roles in metabolic pathway modulation, post-translational modification studies, and biomolecular engineering. Its structural hybridity—combining aliphatic chain mobility with the hydrogen-bonding capacity of the ureido moiety—facilitates unique molecular interactions absent in canonical amino acids. Research interest in this compound spans enzymology, metabolic disease biomarker discovery, and targeted protein degradation platforms, positioning it as a versatile scaffold for chemical biology innovation.
The systematic IUPAC name 2-amino-6-ureidohexanoic acid (CAS No. 1190-49-4) defines its core structure: a six-carbon aliphatic chain with an α-amino group, a carboxylic acid terminus, and a ureido (–NH–C(=O)–NH₂) functionalization at the ω-carbon. Its molecular formula is C₇H₁₅N₃O₃, with a molecular weight of 189.21 g/mol. The stereospecific (S)-enantiomer predominates in biochemical contexts, commonly designated as L-homocitrulline—a name reflecting its structural analogy to citrulline but with an elongated methylene chain. This elongation is evident in its backbone configuration: a hexanoic acid chain versus citrulline’s pentanoic acid structure [1] [6].
Synonym diversity arises from biochemical naming conventions and research applications:
Table 1: Core Identifiers of 2-Amino-6-ureidohexanoic Acid
Property | Value/Designation |
---|---|
CAS Registry Number | 1190-49-4 |
Systematic Name | (S)-2-Amino-6-ureidohexanoic acid |
Molecular Formula | C₇H₁₅N₃O₃ |
Molecular Weight | 189.21 g/mol |
Key Synonyms | L-Homocitrulline; H-Homocit-OH; N⁶-carbamoyl-L-lysine |
Density | 1.242 g/cm³ |
Storage Conditions | 2–8°C (dark, inert atmosphere recommended) |
The discovery of 2-amino-6-ureidohexanoic acid is intrinsically linked to investigations of mammalian nitrogen metabolism. Initial identifications in the mid-20th century emerged from studies of urea cycle disorders, where it was detected as an aberrant metabolite in individuals with impaired ornithine transcarbamylase activity. Its structural similarity to citrulline—a core urea cycle intermediate—prompted investigations into alternate carbamoylation pathways, particularly involving lysine residues [6].
Key research milestones include:
Parallel chemical synthesis efforts enabled access to enantiomerically pure material, facilitating biochemical studies. Early routes utilized carbamoylation of N-protected L-lysine, while modern solid-phase strategies permit incorporation into peptides. The compound’s significance expanded with discoveries of its endogenous occurrence in mitochondrial proteins and its role in modulating enzyme function through carbamoylation-mediated structural changes [3] [6].
Table 2: Historical Research Milestones for Ureido-Functionalized Amino Acids
Timeframe | Key Advancement | Research Impact |
---|---|---|
1950s–1960s | Isolation from biological fluids; Structural elucidation | Differentiation from citrulline; Metabolic significance |
1970s–1980s | Mechanistic studies of carbamoylation reactions | Understanding enzymatic/non-enzymatic formation routes |
1990s–2000s | Identification as a disease biomarker | Link to urea cycle disorders and protein modification |
2010s–Present | Synthetic integration into engineered biomolecules | Applications in PROTACs and bioconjugation platforms |
Positional isomerism critically dictates the reactivity, solubility, and biological interactions of hexanoic acid derivatives. For 2-amino-6-ureidohexanoic acid, the ε-positioning of the ureido group ensures minimal perturbation of the amino acid’s zwitterionic character (pKₐ ~2.53 for α-carboxyl) while enabling interactions distant from the chiral center. Contrast this with isomers like 2-amino-3-ureidohexanoic acid, where the ureido’s proximity to the α-carbon would sterically hinder peptide bond formation and alter pKₐ profiles [5] [10].
Functional Group Dynamics:
In engineered biomolecules, the ureido group’s position enables bifunctional conjugation. For example, PROTACs (Proteolysis-Targeting Chimeras) utilize ε-ureidohexanoic acid derivatives as spacers linking E3 ligase ligands to target protein binders. The six-carbon chain provides optimal length for ternary complex formation, while the ureido offers aqueous solubility without introducing metabolic lability. Diazirine-modified analogs (e.g., DiZPK—(S)-2-amino-6-(3-(3-(3-methyl-3H-diazirin-3-yl)propyl)ureido)hexanoic acid, C₁₂H₂₃N₅O₃*) exploit the ureido’s stability for photo-crosslinking applications [5] [10].
Table 3: Comparative Properties of Hexanoic Acid-Derived Positional Isomers
Compound | Molecular Formula | Key Functional Group | Melting Point | Aqueous Solubility | Primary Applications |
---|---|---|---|---|---|
2-Amino-6-ureidohexanoic acid | C₇H₁₅N₃O₃ | ε-Ureido | Decomposes >260°C | Moderate (~10–50 mg/mL) | Metabolic studies, PROTAC design |
2-Amino-6-hydroxyhexanoic acid | C₆H₁₃NO₃ | ε-Hydroxyl | 245–262°C | High (>50 mg/mL) | Chelation, polymer chemistry |
6-Aminohexanoic acid | C₆H₁₃NO₂ | ω-Amino | 204°C | Moderate (~30 mg/mL) | Polymer synthesis, antifibrinolytics |
2-Amino-4-(methyldisulfanyl)butanoic acid | C₅H₁₁NO₂S₂ | Thioether (S–S) | 215–218°C | Low (<5 mg/mL) | Redox biochemistry |
Comprehensive Synonym Index for 2-Amino-6-ureidohexanoic Acid
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7